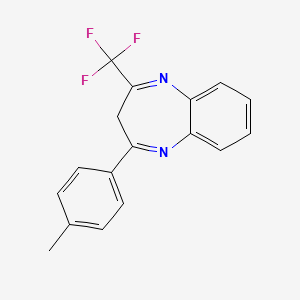

2-(4-methylphenyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

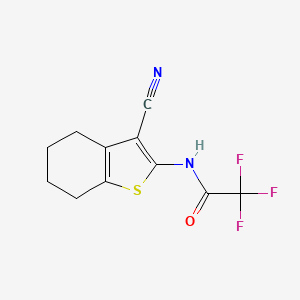

The synthesis of benzodiazepine derivatives often involves multi-step chemical processes that include the formation of key intermediates followed by cyclization reactions. A notable method for synthesizing 1,4-benzodiazepine derivatives involves the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. This strategy exploits the N-benzylation and highly regioselective ring-opening reaction of aziridine by bromide anion followed by an intramolecular nucleophilic displacement, resulting in the functionalized 1,4-benzodiazepine scaffold ready for further chemical manipulations (Wang et al., 2008).

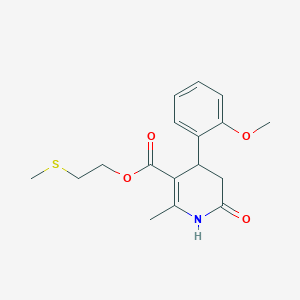

Molecular Structure Analysis

The molecular structure of benzodiazepines is crucial for their biological activity. The core structure usually consists of a fused benzene and diazepine ring, with various substituents that can alter the compound's physicochemical properties and receptor binding affinity. Structural studies and spectral analysis, such as IR, NMR, and X-ray crystallography, provide detailed insights into the configuration, conformations, and overall molecular architecture of these compounds, aiding in the understanding of their interaction with biological targets (Dardouri et al., 2010).

Chemical Reactions and Properties

Benzodiazepines undergo various chemical reactions, including N-alkylation, halogenation, and cycloaddition, to introduce different functional groups that can significantly affect their pharmacological profile. The presence of a trifluoromethyl group, for example, can influence the electron distribution within the molecule, affecting its reactivity and interaction with biological targets. Studies on the synthesis and reaction mechanisms provide valuable insights into optimizing the chemical properties of benzodiazepines for better therapeutic outcomes (Neukom et al., 2011).

Aplicaciones Científicas De Investigación

Stereochemistry and Conformation

The study of stereochemistry and conformation of benzodiazepines has been pivotal in understanding their chemical properties and interactions. For instance, Aversa et al. (1980) examined the stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones using proton magnetic resonance, revealing that these derivatives exist in a pseudo-boat cycloheptadiene-like conformation at room temperature. This conformational preference is interpreted as a balance between steric requirements and electronic repulsion in the ring π-system (Aversa et al., 1980).

AMPA Receptor Antagonists

The role of 2,3-benzodiazepine AMPA antagonists in modulating AMPA channel functions through an allosteric site has been highlighted in the research by Tarnawa and Vize (1998). These compounds are used as research tools to elucidate glutamate receptor-mediated functions and have shown potential therapeutic value in treating central nervous system diseases, such as epilepsy and neurodegenerative disorders (Tarnawa & Vize, 1998).

Pharmacological Activity Influenced by Substitution

The influence of substitution on the pharmacological activity of 6-aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepines has been explored by Hester and von Voigtlander (1979). They found that electronegative substituents, such as trifluoromethyl, can be detrimental to activity, while electron-donating substituents at specific positions may enhance certain activities, including anxiolytic, antidepressant, and antipsychotic potentials (Hester & von Voigtlander, 1979).

Novel Derivatives and Their Applications

The synthesis and evaluation of novel annelated 2,3-benzodiazepine derivatives by Gitto et al. (2003) represent significant advancements in the field. These derivatives were evaluated as potential anticonvulsant agents and noncompetitive AMPA receptor antagonists. Notably, one derivative was found to be significantly more active than the reference compound GYKI-52466, highlighting the potential for developing new therapeutic agents (Gitto et al., 2003).

Propiedades

IUPAC Name |

2-(4-methylphenyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2/c1-11-6-8-12(9-7-11)15-10-16(17(18,19)20)22-14-5-3-2-4-13(14)21-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUWJLKBYTWDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-pyridinyl)-2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetamide](/img/structure/B5520847.png)

![3-(1H-pyrazol-1-ylmethyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B5520857.png)

![2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)

![3'-(4-hydroxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5520873.png)

![1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5520875.png)

![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)

![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)

![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)